4-(Chlorodifluoromethyl)benzamide
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Overview
Description
4-(Chlorodifluoromethyl)benzamide is an organic compound with the molecular formula C8H6ClF2NO It is a derivative of benzamide, where the benzene ring is substituted with a chlorodifluoromethyl group at the para position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Chlorodifluoromethyl)benzamide can be achieved through several methods. One common approach involves the reaction of 4-chlorodifluoromethylbenzoic acid with ammonia or an amine under appropriate conditions to form the corresponding benzamide . Another method involves the direct condensation of 4-chlorodifluoromethylbenzoic acid with an amine in the presence of a catalyst such as Lewis acidic ionic liquid immobilized on diatomite earth .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
4-(Chlorodifluoromethyl)benzamide undergoes various chemical reactions, including:
Substitution Reactions: The chlorodifluoromethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different oxidation states and derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki–Miyaura coupling, where it forms carbon-carbon bonds with other aromatic compounds.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for coupling reactions, strong oxidizing agents for oxidation reactions, and reducing agents such as lithium aluminum hydride for reduction reactions. The reaction conditions vary depending on the desired product and include factors such as temperature, solvent, and reaction time.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki–Miyaura coupling can produce biaryl compounds, while oxidation reactions can yield carboxylic acids or ketones.
Scientific Research Applications
4-(Chlorodifluoromethyl)benzamide has several applications in scientific research:
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its effects on biological systems.
Mechanism of Action
The mechanism of action of 4-(Chlorodifluoromethyl)benzamide involves its interaction with specific molecular targets. It can act as an inhibitor or activator of certain enzymes, affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
4-(Chlorodifluoromethyl)benzamide can be compared with other similar compounds such as:
4-(Chloromethyl)benzamide: Lacks the fluorine atoms, which can affect its reactivity and biological activity.
4-(Difluoromethyl)benzamide: Lacks the chlorine atom, which can influence its chemical properties and applications.
4-(Trifluoromethyl)benzamide: Contains an additional fluorine atom, which can enhance its stability and reactivity.
Properties
IUPAC Name |
4-[chloro(difluoro)methyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClF2NO/c9-8(10,11)6-3-1-5(2-4-6)7(12)13/h1-4H,(H2,12,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YXRGSOJCECOOKH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)N)C(F)(F)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClF2NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.59 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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